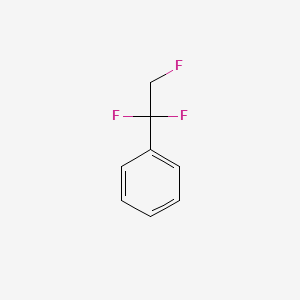

(1,1,2-Trifluoroethyl)benzene

Descripción general

Descripción

“(2,2,2-Trifluoroethyl)benzene” is a compound with the formula C8H7F3 and a molar mass of 160.14 . It’s a liquid and its InChI key is AVSVJSGDSPDFLH-UHFFFAOYSA-N .

Synthesis Analysis

While specific synthesis methods for “(1,1,2-Trifluoroethyl)benzene” were not found, there are related compounds such as “1,4-Bis(trifluoromethyl)benzene” that have been synthesized and used in the design of emitters exhibiting efficient thermally activated delayed fluorescence .

Molecular Structure Analysis

The molecular structure of “(2,2,2-Trifluoroethyl)benzene” consists of a benzene ring with a trifluoroethyl group attached . The InChI is 1S/C8H7F3/c9-8(10,11)6-7-4-2-1-3-5-7/h1-5H,6H2 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(2,2,2-Trifluoroethyl)benzene” include a normal boiling temperature, critical temperature, and critical pressure . It also has properties related to density, enthalpy of vaporization, heat capacity, viscosity, thermal conductivity, and enthalpy of formation .

Aplicaciones Científicas De Investigación

Catalysis and Chemical Synthesis

- Trifluoromethylation of Aromatic Compounds : Methyltrioxorhenium acts as a catalyst for the direct electrophilic trifluoromethylation of various aromatic and heteroaromatic compounds, showcasing the potential of trifluoromethyl groups in modifying aromatic compounds to enhance their chemical properties (Mejía & Togni, 2012).

Material Science and Polymer Chemistry

- Synthesis of Novel Fluorine-containing Polyetherimide : The research into the synthesis of novel fluorine-containing materials, such as polyetherimides, highlights the role of trifluoromethylated aromatic compounds in creating materials with unique properties, such as enhanced thermal stability and chemical resistance (Yu Xin-hai, 2010).

Chemical Separation Processes

- Separation of Aromatic Hydrocarbons : The study on using ionic liquids for the separation of benzene from its mixtures with alkanes underscores the significance of trifluoromethyl groups in developing alternative solvents for chemical separation processes (Arce et al., 2007).

Exploration of Molecular Structures

- Molecular Structure Studies : Investigations into the molecular structure and conformation of trifluoromethyl-substituted benzene compounds provide insights into the effects of trifluoromethyl groups on the geometry and electronic structure of aromatic compounds (Kolesnikova et al., 2014).

Advanced Organic Synthesis Techniques

- Regiocontrolled Hydroarylation : The development of methods for the regiocontrolled hydroarylation of (trifluoromethyl)acetylenes offers a versatile approach for synthesizing CF3-substituted 1,1-diarylethenes, illustrating the utility of trifluoromethyl groups in complex organic synthesis (Alkhafaji et al., 2013).

Safety and Hazards

While specific safety data for “(1,1,2-Trifluoroethyl)benzene” was not found, it’s important to handle similar compounds with care. For example, “(2,2,2-Trifluoroethyl)benzene” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing dust, fume, gas, mist, vapors, or spray .

Direcciones Futuras

The future directions for research on “(1,1,2-Trifluoroethyl)benzene” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, indole derivatives, which share a similar benzene ring structure, have been found to have diverse biological activities and are being explored for new therapeutic possibilities .

Propiedades

IUPAC Name |

1,1,2-trifluoroethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3/c9-6-8(10,11)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJZYOUGUCGJNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CF)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,1,2-Trifluoroethyl)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

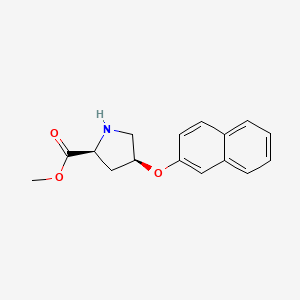

![4-[(2-Ethoxyphenoxy)methyl]piperidine](/img/structure/B3153302.png)

![N-[2-(2-Methylphenyl)ethyl]-N-methylamine](/img/structure/B3153309.png)

![N-Ethyl-N-[2-(4-methylphenyl)ethyl]amine](/img/structure/B3153312.png)